N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide
Description
N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The specific structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12(20)18-15-8-5-9-16-14(15)10-17-19(16)11-13-6-3-2-4-7-13/h2-4,6-7,10,15H,5,8-9,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMYZWZQHJAWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC2=C1C=NN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide typically involves the reaction of ethyl cyclohexanone-4-carboxylate with various hydrazines to form hydrazones. These hydrazones are then treated with a Vilsmeier-Haack reagent, which is isolated from phthaloyl dichloride and N,N-dimethylformamide, to afford the desired tetrahydroindazole derivatives . The reaction is often carried out under microwave irradiation, which offers advantages such as high chemical yields, shortened reaction times, and minimal by-product formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of Vilsmeier-Haack reagents can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-3a,7a-dihydro-1H-indazol-3-yl]-2-naphthalen-2-yl-acetamide
- N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide
Uniqueness
N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is unique due to its specific benzyl substitution, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
